Stereochemical Identity: D- vs L-Enantiomer
The D‑enantiomer of Boc‑3‑cyanophenylalanine exhibits an optical rotation of [α]D = -15 ± 2° (c=1, MeOH) and a melting point of 119–124°C, whereas the L‑enantiomer (Boc‑Phe(3-CN)-OH, CAS 131980-30-8) shows [α]D = +14.2° (c=1, MeOH) and a melting point of 126–129°C . This ~29° net difference in specific rotation and ~5°C difference in melting point provide unambiguous identification and ensure enantiomeric consistency for D‑specific applications.
| Evidence Dimension | Optical rotation and melting point |
|---|---|
| Target Compound Data | [α]D = -15 ± 2° (c=1, MeOH); mp 119–124°C |
| Comparator Or Baseline | Boc-L-3-Cyanophenylalanine: [α]D = +14.2° (c=1, MeOH); mp 126–129°C |
| Quantified Difference | Δ[α]D ≈ 29°; Δmp ≈ 5°C |
| Conditions | Polarimetry in methanol; melting point by standard capillary method |
Why This Matters
Enantiomeric purity is essential for biological activity and reproducibility; the large optical rotation difference enables rapid quality control and verification of the correct isomer before use in peptide synthesis.
